![molecular formula C20H26O5 B14330698 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane CAS No. 109107-37-1](/img/structure/B14330698.png)
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is a chemical compound that features a naphthalene moiety attached to a tetraoxacyclododecane ring via a methoxy methyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane typically involves the reaction of naphthalen-1-ylmethanol with 1,4,7,10-tetraoxacyclododecane in the presence of a suitable base and a methoxy methylating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets and pathways. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the tetraoxacyclododecane ring can form stable complexes with metal ions, which may contribute to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A compound with similar naphthalene moiety but different functional groups and applications.
2-Methoxy-N-naphthalen-1-yl-benzamide: Another naphthalene derivative with distinct chemical properties and uses.
Uniqueness
2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane is unique due to its combination of a naphthalene moiety and a tetraoxacyclododecane ring, which imparts specific chemical and physical properties that are not found in other similar compounds. This uniqueness makes it valuable for various scientific and industrial applications .
Propiedades
Número CAS |
109107-37-1 |
|---|---|
Fórmula molecular |
C20H26O5 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylmethoxymethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C20H26O5/c1-2-7-20-17(4-1)5-3-6-18(20)14-24-16-19-15-23-11-10-21-8-9-22-12-13-25-19/h1-7,19H,8-16H2 |
Clave InChI |
HMJHIHADDNFIBA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOC(COCCO1)COCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


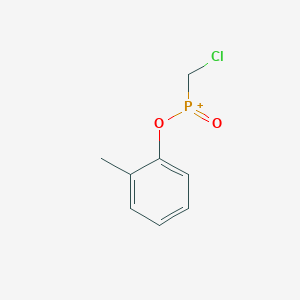

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
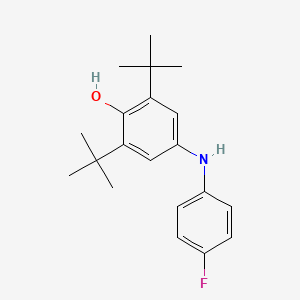
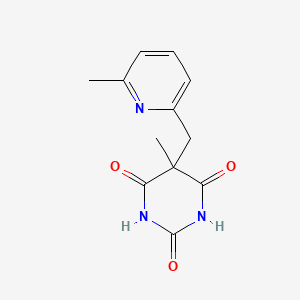
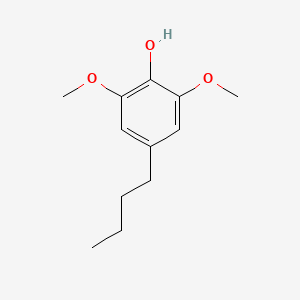

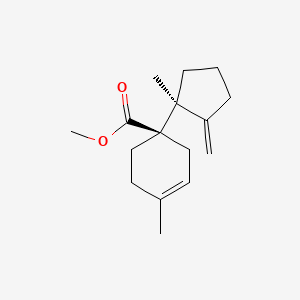
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol](/img/structure/B14330663.png)
![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)

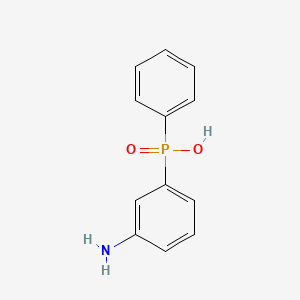

![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
